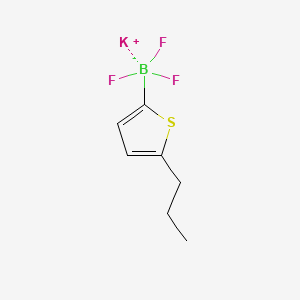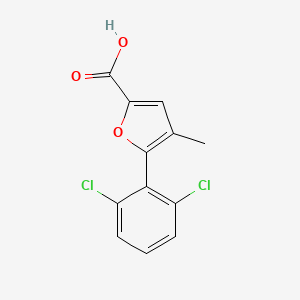
5-(2,6-Dichlorophenyl)-4-methylfuran-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a carboxylic acid group, a methyl group, and a 2,6-dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction conditions such as temperature and pressure, are critical factors in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: 5-(2,6-dichlorophenyl)-4-methylfuran-2-methanol.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The presence of the 2,6-dichlorophenyl group enhances its binding affinity to these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac: A well-known NSAID with a similar 2,6-dichlorophenyl group.
Aceclofenac: Another NSAID that is a derivative of diclofenac.
Uniqueness
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to other similar compounds. This structural difference can lead to variations in its reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H8Cl2O3 |
|---|---|
Peso molecular |
271.09 g/mol |
Nombre IUPAC |
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3/c1-6-5-9(12(15)16)17-11(6)10-7(13)3-2-4-8(10)14/h2-5H,1H3,(H,15,16) |
Clave InChI |
NNPURMOMTTUDEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)C(=O)O)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
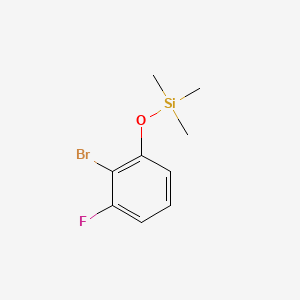
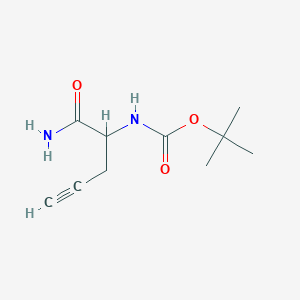
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
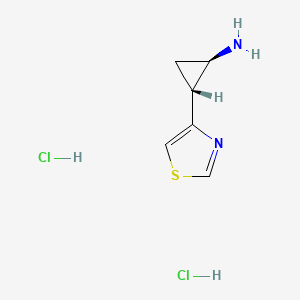
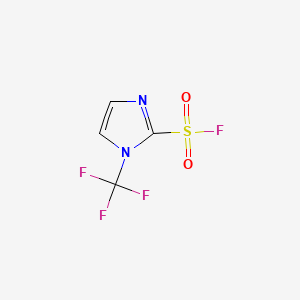

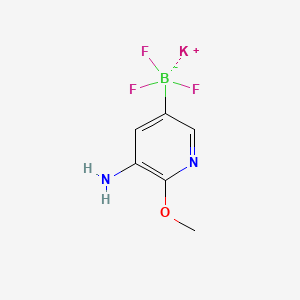
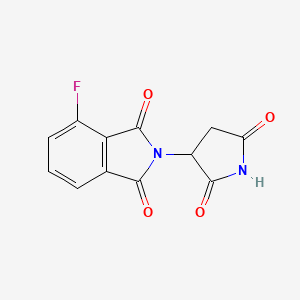
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
